(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one
Description
The compound “(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one” is a benzofuran-3(2H)-one derivative characterized by a substituted benzylidene moiety at position 2 and an aminoalkyl chain at position 5. Its structure includes:
- Benzofuran-3(2H)-one core: A fused bicyclic system with a ketone group at position 2.
- Aminoalkyl side chain: A butyl(methyl)amino-methyl group at position 7, which may enhance solubility and modulate receptor interactions.
Properties
IUPAC Name |
(2Z)-7-[[butyl(methyl)amino]methyl]-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-4-5-12-23(2)14-18-19(24)11-10-17-21(25)20(27-22(17)18)13-15-6-8-16(26-3)9-7-15/h6-11,13,24H,4-5,12,14H2,1-3H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLDXMGMIUOAAQ-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. A general synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones.
Introduction of the Hydroxy Group: Hydroxylation reactions can be employed to introduce the hydroxy group at the desired position on the benzofuran ring.
Attachment of the Butyl(methyl)amino Group: This step often involves nucleophilic substitution reactions where a butyl(methyl)amine is introduced to the benzofuran core.
Formation of the Methoxybenzylidene Moiety: This can be achieved through condensation reactions between the benzofuran derivative and 4-methoxybenzaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Hydroxyl Group (C6)
The 6-hydroxy group participates in:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetone/K₂CO₃ to form ethers (e.g., 6-methoxy derivatives) .
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Acylation : Forms esters with acetic anhydride/pyridine (e.g., 6-acetoxy analogs) .
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Metal Coordination : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic or photophysical applications.
Butyl(methyl)aminomethyl Group (C7)
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Quaternary Ammonium Formation : Reacts with methyl iodide to form a quaternary ammonium salt, enhancing water solubility.
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Reductive Amination : The secondary amine can undergo further alkylation with aldehydes/ketones in the presence of NaBH₃CN.
Methoxy Group (C4’ of Benzylidene)
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Demethylation : BBr₃ in CH₂Cl₂ at 0°C cleaves the methoxy to a hydroxyl group, enabling further functionalization (e.g., glycosylation) .
Benzofuran Ring Reactivity
The fused furan ring undergoes:
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Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) occurs at C5, while bromination (Br₂/FeBr₃) targets C4.
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Oxidation : MnO₂ selectively oxidizes the allylic C3 ketone to a diketone under anhydrous conditions .
Biological Activity-Driven Modifications
Structural analogs demonstrate pharmacological relevance through:
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Antimicrobial Activity : Acetamide derivatives (e.g., A7 in ) show IC₅₀ values <10 µM against Staphylococcus aureus via membrane disruption.
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Tyrosinase Inhibition : Resorcinol-based analogs (e.g., compound 39 in ) suppress melanogenesis with IC₅₀ = 6.4 µM, suggesting potential for dermatological applications.
Stability and Degradation
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pH Sensitivity : The compound hydrolyzes in acidic media (pH <3) via cleavage of the benzylidene bond, forming 6-hydroxybenzofuran-3(2H)-one and 4-methoxybenzaldehyde .
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Photodegradation : UV exposure (λ = 254 nm) induces [2+2] cycloaddition at the benzylidene double bond, forming a dimeric product .
Scientific Research Applications
Chemistry
In chemistry, (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Its structural similarity to other bioactive benzofuran derivatives suggests potential as a lead compound in drug discovery and development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as optical or electronic materials. Its unique structure may impart desirable characteristics to polymers or other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The hydroxy and amino groups could form hydrogen bonds or electrostatic interactions with target molecules, while the benzofuran core may intercalate with DNA or interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related benzofuran-3(2H)-one derivatives, emphasizing substituent variations, physicochemical properties, and reported bioactivity:
Key Structural and Functional Differences:
Benzylidene Substituents :
- The 4-methoxybenzylidene group in the target compound (electron-donating methoxy) contrasts with halogenated (e.g., 2-fluoro , 2-chloro , 4-bromo ) or hydroxylated (3-hydroxy-4-methoxy ) analogs. Halogenation often enhances lipophilicity and target binding, while hydroxylation may improve hydrogen-bonding interactions.
- The (Z)-configuration is conserved across analogs, critical for maintaining planar conjugation and bioactivity .
Aminoalkyl Side Chains: The butyl(methyl)amino-methyl group in the target compound provides moderate hydrophobicity, balancing solubility and membrane permeability. Dimethylamino-methyl (e.g., ) offers higher polarity, whereas bis(2-methoxyethyl)amino-methyl introduces ether linkages for enhanced aqueous solubility.
Biological Implications :
- While the target compound lacks direct activity data, derivatives like 6y () and bromobenzylidene analogs () have shown promise in antimicrobial and anticancer studies, respectively.
- The fluorobenzylidene derivative () may exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidation.
Biological Activity
The compound (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one belongs to the benzofuran family, which is known for its diverse biological activities. Benzofuran derivatives have been extensively studied for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported that benzofuran derivatives could inhibit cell proliferation in leukemia cells with IC50 values ranging from 0.1 µM to 5 µM, indicating potent activity against cancer cells while sparing normal cells .
Table 1: Cytotoxicity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (Z)-7-((butyl(methyl)amino)methyl)... | K562 (Leukemia) | 0.5 |
| 2-aroylbenzofuran derivative | HL60 (Leukemia) | 0.1 |
| Bromomethyl-substituted benzofuran | A549 (Lung Cancer) | 16.4 |
Anti-inflammatory Effects
Benzofuran derivatives are also noted for their anti-inflammatory effects. The compound has been shown to reduce pro-inflammatory cytokines such as TNF-alpha and IL-1 in vitro, which are crucial in the pathogenesis of chronic inflammatory diseases . The inhibition of NF-κB activity has been highlighted as a key mechanism through which these compounds exert their anti-inflammatory effects.
Table 2: Inhibition of Pro-inflammatory Cytokines
| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-alpha | 1000 | 62 | 93.8 |
| IL-1 | 500 | 10 | 98 |
| IL-8 | 300 | 87 | 71 |
Antimicrobial Activity
The antimicrobial potential of benzofuran derivatives has also been explored. Compounds related to this compound have shown moderate activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging between 16 to 64 µg/mL . This suggests a potential application in treating bacterial infections.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Studies indicate that benzofuran derivatives can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspases . The Annexin V-FITC assay has demonstrated early apoptotic changes in treated cells.
- Inhibition of Tubulin Polymerization : Some benzofurans act as tubulin polymerization inhibitors, disrupting the mitotic spindle formation and leading to cell cycle arrest . This mechanism is particularly relevant for anticancer activity.
- Modulation of Signaling Pathways : The compound may modulate various signaling pathways, including NF-κB and AKT pathways, which are critical in cancer cell survival and proliferation .
Case Studies
Several case studies have illustrated the efficacy of benzofuran derivatives in preclinical models:
- Study on Leukemia Cells : A recent study evaluated the effects of a series of benzofuran derivatives on K562 leukemia cells, reporting significant reductions in cell viability and induction of apoptosis through ROS generation . The results support the potential use of these compounds as therapeutic agents in leukemia treatment.
- Animal Models : In vivo studies using murine models have shown that certain benzofuran derivatives significantly reduce tumor growth without adverse effects on body weight or organ size, indicating a favorable safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
